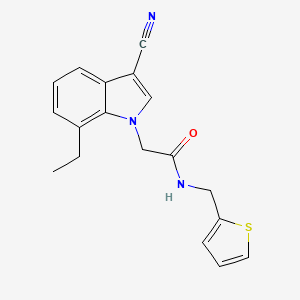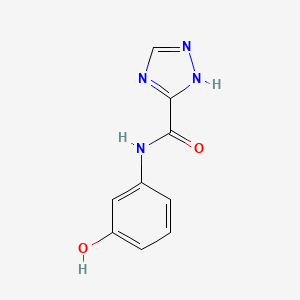
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide, also known as THM-A-195, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-based molecules, which have been shown to have a wide range of pharmacological activities.
作用机制
The mechanism of action of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammation and immune responses. In addition, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to modulate the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in various models of inflammation, including acute lung injury and colitis. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has also been shown to have antiviral activity against several viruses, including influenza and herpes simplex virus.
实验室实验的优点和局限性
One of the advantages of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. One area of interest is the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound. Another area of interest is the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide and to identify other potential targets for this compound.
合成方法
The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide involves several steps, including the reaction of 7-ethylindole with thienylacetic acid to form 7-ethylindol-1-ylthienylmethylacetic acid. This intermediate is then reacted with cyanogen bromide to produce 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. The synthesis of this compound has been optimized to yield high purity and high yield.
科学研究应用
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been investigated for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(3-cyano-7-ethylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-2-13-5-3-7-16-14(9-19)11-21(18(13)16)12-17(22)20-10-15-6-4-8-23-15/h3-8,11H,2,10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZVIGDIWCJGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5867992.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4,6-dimethyl-5-pyrimidinyl}ethanone](/img/structure/B5868002.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)
![2-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5868013.png)


![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)

![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)
